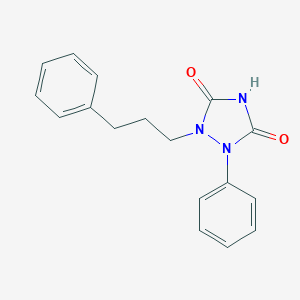
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, also known as BCN, is a chemical compound that has been extensively studied in scientific research due to its unique properties. BCN is a heterocyclic compound that contains a nitrogen atom in its ring structure. It is a versatile compound that has been used in a variety of scientific applications, including as a labeling reagent, a cross-linking agent, and a reactive intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is not well understood, but it is believed to involve the formation of covalent bonds with target molecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- contains a highly reactive imidoester group that can react with nucleophiles such as amino groups and sulfhydryl groups. The resulting covalent bond is stable and irreversible, allowing for the labeling or cross-linking of target molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- are not well studied, as it is primarily used as a research tool rather than a therapeutic agent. However, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been shown to be non-toxic to cells at concentrations used in labeling and cross-linking experiments. It is also stable in a variety of biological conditions, making it a useful tool for studying biomolecules in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in lab experiments include its versatility, stability, and ease of use. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be easily synthesized and purified, and it can be used to label or cross-link a wide variety of biomolecules. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is also stable in a variety of biological conditions, allowing for its use in vivo. However, the limitations of using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- include its reactivity, which can lead to non-specific labeling or cross-linking, and its potential toxicity at high concentrations.
Direcciones Futuras
There are many future directions for the use of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in scientific research. One area of interest is the development of new labeling and cross-linking strategies using Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-, such as the introduction of new reactive groups onto the Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- scaffold. Another area of interest is the application of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- in the study of protein-protein interactions and protein-DNA interactions, as well as its use in the synthesis of complex organic molecules. Overall, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- is a versatile and useful compound that has many potential applications in scientific research.
Métodos De Síntesis
The synthesis of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- involves the reaction of 3-phenylpropylamine with phenylacetonitrile in the presence of a catalyst such as sodium methoxide or sodium hydride. The reaction proceeds through the formation of an imine intermediate, which is then reduced to form Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)-. The yield of Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and catalyst concentration.
Aplicaciones Científicas De Investigación
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been widely used in scientific research as a labeling reagent for proteins, nucleic acids, and other biomolecules. It can be used to introduce a fluorescent or biotinylated tag onto a target molecule, allowing for its detection and purification. Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has also been used as a cross-linking agent to study protein-protein interactions and protein-DNA interactions. In addition, Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- has been used as a reactive intermediate in organic synthesis, allowing for the synthesis of complex molecules.
Propiedades
Número CAS |
108014-42-2 |
|---|---|
Nombre del producto |
Bicarbamimide, 2-phenyl-3-(3-phenylpropyl)- |
Fórmula molecular |
C17H17N3O2 |
Peso molecular |
295.34 g/mol |
Nombre IUPAC |
1-phenyl-2-(3-phenylpropyl)-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C17H17N3O2/c21-16-18-17(22)20(15-11-5-2-6-12-15)19(16)13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12H,7,10,13H2,(H,18,21,22) |
Clave InChI |
ATELVPFSVIWZSN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)CCCN2C(=O)NC(=O)N2C3=CC=CC=C3 |
Otros números CAS |
108014-42-2 |
Sinónimos |
1-Phenyl-3-(3-phenylpropyl)bicarbamimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




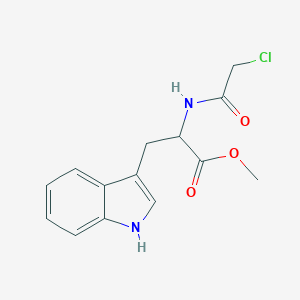
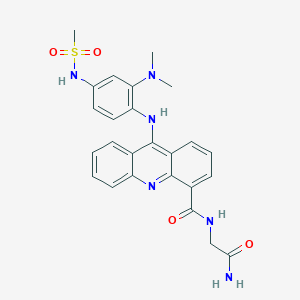
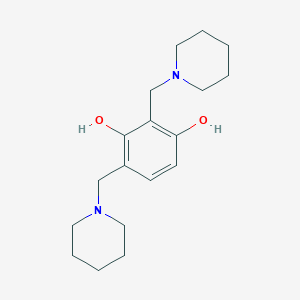

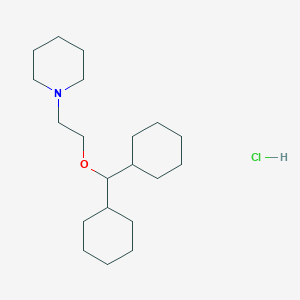

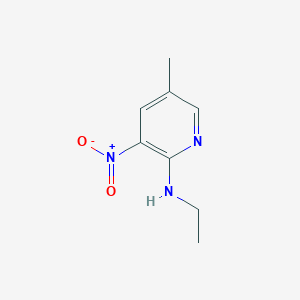

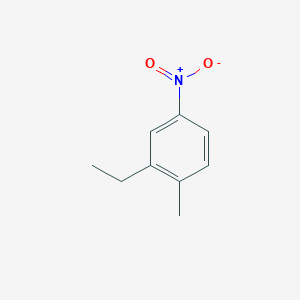


![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
